2-Bromo-4,4-difluorocyclohexan-1-one
Description
2-Bromo-4,4-difluorocyclohexan-1-one (CAS: 22515-19-1) is a halogenated cyclohexanone derivative featuring a ketone functional group at position 1, bromine at position 2, and two fluorine atoms at the 4,4-positions of the cyclohexane ring . This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structural framework combines electron-withdrawing fluorine atoms and a bromine substituent, which influence its reactivity and physicochemical properties.
The presence of bromine in 2-Bromo-4,4-difluorocyclohexan-1-one suggests it may be derived from bromination of 4,4-difluorocyclohexan-1-one. Its role as a building block in medicinal chemistry is inferred from its inclusion in Enamine Ltd’s catalog of synthetic intermediates .
Properties
IUPAC Name |
2-bromo-4,4-difluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDECVWOYTPHXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290554 | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-19-1 | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22515-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,4-difluorocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-difluorocyclohexan-1-one typically involves the bromination of 4,4-difluorocyclohexanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-4,4-difluorocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4-difluorocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted cyclohexanones.
Reduction: Formation of 4,4-difluorocyclohexanol.
Oxidation: Formation of 4,4-difluorocyclohexanecarboxylic acid.
Scientific Research Applications
2-Bromo-4,4-difluorocyclohexan-1-one is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4-difluorocyclohexan-1-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparison with Similar Compounds
2-Bromo-4,4-difluorocyclohexan-1-one vs. 4,4-Difluorocyclohexan-1-one
- Structural Differences : The former has a bromine atom at position 2, absent in the latter.
- Reactivity : Bromine in the target compound enhances its suitability for substitution reactions (e.g., Suzuki couplings), whereas 4,4-difluorocyclohexan-1-one is used in cycloadditions and as a precursor for fluorinated ligands .
2-Bromo-4,4-difluorocyclohexan-1-one vs. 2-Bromo-4'-methoxyacetophenone
- Core Structure: The target compound has an alicyclic cyclohexanone backbone, while 2-Bromo-4'-methoxyacetophenone is aromatic (acetophenone derivative).
- Applications: The acetophenone derivative’s aromatic ring facilitates π-π interactions in drug design, whereas the cyclohexanone scaffold in the target compound offers conformational flexibility for stereoselective synthesis.
- Lipophilicity: The log KOW of 2.1 for 2-Bromo-4'-methoxyacetophenone suggests moderate lipophilicity; similar data for the target compound are unavailable but may differ due to alicyclic vs. aromatic frameworks.
Comparison with Halogenated Cyclohexanes and Anilines
- 4-Bromomethyl-1,1-difluoro-cyclohexane : Lacks a ketone group, reducing its reactivity in condensation or oxidation reactions. Its bromomethyl group may facilitate alkylation reactions.
- 6-Bromo-3-chloro-2,4-difluoroaniline : The amine group enables participation in diazotization or amide bond formation, contrasting with the ketone-driven chemistry of the target compound.
Limitations and Data Gaps
- Ecological and Toxicological Data: No information is available for 2-Bromo-4,4-difluorocyclohexan-1-one, whereas 2-Bromo-4'-methoxyacetophenone has been assessed for PBT/vPvB criteria .
- Physical Properties : Melting/boiling points, solubility, and stability data for the target compound are absent in the evidence, limiting a full comparative analysis.
Biological Activity
2-Bromo-4,4-difluorocyclohexan-1-one is a halogenated compound that has garnered interest in various fields of biological research due to its unique structural properties. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-Bromo-4,4-difluorocyclohexan-1-one features a cyclohexane ring with a bromine atom and two fluorine atoms attached to it, along with a ketone functional group. The presence of these halogen substituents significantly influences the compound's reactivity and biological interactions.
Molecular Formula
- Molecular Formula : CHBrFO
- Molecular Weight : 207.01 g/mol
Mechanisms of Biological Activity
The biological activity of halogenated compounds like 2-bromo-4,4-difluorocyclohexan-1-one is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The following mechanisms are commonly observed:
- Enzyme Inhibition : Halogenated compounds can act as inhibitors for specific enzymes, altering metabolic pathways.
- Receptor Modulation : These compounds may bind to receptors, influencing signaling pathways.
- Antimicrobial Activity : Many halogenated compounds exhibit antimicrobial properties due to their ability to disrupt cellular functions in microorganisms.
Antimicrobial Properties
Recent studies have indicated that 2-bromo-4,4-difluorocyclohexan-1-one exhibits notable antimicrobial activity. In a comparative study against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
This suggests that the compound could be further explored for its potential as an antimicrobial agent.
Case Study: Enzyme Interaction
A case study investigating the interaction of 2-bromo-4,4-difluorocyclohexan-1-one with cytochrome P450 enzymes revealed that the compound acts as a moderate inhibitor of CYP3A4. This enzyme is crucial for drug metabolism in humans, indicating that this compound may affect the pharmacokinetics of co-administered drugs.
Potential Applications
Given its biological activity, 2-bromo-4,4-difluorocyclohexan-1-one has potential applications in:
- Pharmaceutical Development : As a lead compound in the design of new antimicrobial agents.
- Chemical Biology : As a tool for studying enzyme dynamics and receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
